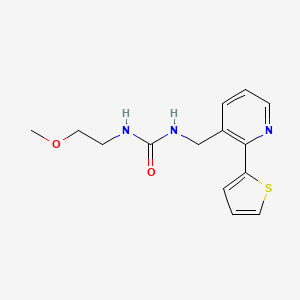
1-(2-Methoxyethyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyethyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Methoxyethyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea, commonly referred to as ME-344, is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H17N3O2S
- Molecular Weight : 291.37 g/mol
- CAS Number : 2034207-75-3
ME-344 exhibits its biological effects primarily through the disruption of microtubule dynamics, which is crucial for cell division. This disruption leads to apoptosis (programmed cell death) in cancer cells. Additionally, ME-344 has demonstrated anti-angiogenic properties, inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby limiting their growth.
Antiproliferative Effects
Research indicates that ME-344 has potent antiproliferative activity against various cancer cell lines, including:
- Breast Cancer
- Prostate Cancer
- Ovarian Cancer
- Colon Cancer
- Pancreatic Cancer
The compound's efficacy is attributed to its ability to induce cell cycle arrest and apoptosis in these cancer types.
Case Studies
- Breast Cancer Study : In a study involving breast cancer cell lines, ME-344 was shown to significantly reduce cell viability at micromolar concentrations. The study highlighted its potential as a therapeutic agent for treating resistant forms of breast cancer.
- Prostate Cancer Research : Another investigation focused on prostate cancer cells demonstrated that ME-344 not only inhibited cell proliferation but also reduced migration and invasion capabilities, suggesting its role in preventing metastasis.
Research Findings
A summary of key findings from various studies on ME-344 is presented in the table below:
| Study Focus | Cell Lines Tested | Key Findings |
|---|---|---|
| Breast Cancer | MCF7, MDA-MB-231 | Induced apoptosis and reduced cell viability |
| Prostate Cancer | LNCaP, PC3 | Inhibited proliferation and migration |
| Ovarian Cancer | A2780 | Significant reduction in cell viability |
| Colon Cancer | HCT116 | Induced G2/M phase arrest and apoptosis |
| Pancreatic Cancer | PANC-1 | Anti-tumor activity observed in xenograft models |
Toxicity and Safety Profile
While ME-344 shows promising therapeutic potential, its safety profile is crucial for clinical application. Preliminary studies indicate that it has a favorable toxicity profile compared to traditional chemotherapeutics. However, further toxicological assessments are necessary to evaluate long-term effects and safety in vivo.
Current State of Research
Research on ME-344 is ongoing, with several studies aimed at elucidating its mechanism of action at the molecular level and exploring its efficacy in combination therapies. The compound is currently being evaluated in preclinical models for its potential use in treating various cancers resistant to conventional treatments .
属性
IUPAC Name |
1-(2-methoxyethyl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-19-8-7-16-14(18)17-10-11-4-2-6-15-13(11)12-5-3-9-20-12/h2-6,9H,7-8,10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJIKHXMWIGNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=C(N=CC=C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













